
Cupric sulfate, basic copper sulfate dibasic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper tetrahydroxide sulfate, with the chemical formula Cu₃H₄O₈S, is a compound that features three copper atoms, four hydroxide groups, and one sulfate group. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricopper tetrahydroxide sulfate can be synthesized through various chemical reactions. One common method involves the reaction of copper sulfate with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows: [ 3 \text{CuSO}_4 + 4 \text{NaOH} \rightarrow \text{Cu}_3(\text{OH})_4(\text{SO}_4) + 4 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, the production of tricopper tetrahydroxide sulfate often involves large-scale chemical reactors where copper sulfate and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tricopper tetrahydroxide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to lower oxidation state copper compounds.
Substitution: Hydroxide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like ammonia or ethylenediamine can replace hydroxide groups in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various copper oxides, hydroxides, and complex copper compounds .
Scientific Research Applications
Tricopper tetrahydroxide sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in redox reactions and as a precursor for synthesizing other copper-based compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pigments, ceramics, and as a component in certain types of batteries.
Mechanism of Action
The mechanism by which tricopper tetrahydroxide sulfate exerts its effects involves its ability to undergo redox reactions. The copper atoms in the compound can switch between different oxidation states, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Basic copper carbonate (Cu₂(OH)₂CO₃): Used as a pigment and in the production of copper salts.
Uniqueness
Tricopper tetrahydroxide sulfate is unique due to its specific combination of copper, hydroxide, and sulfate groups, which confer distinct chemical and physical properties. Its ability to participate in multiple types of chemical reactions and its applications in various fields make it a compound of significant interest .
Properties
CAS No. |
12013-15-9 |
|---|---|
Molecular Formula |
Cu3H4O8S |
Molecular Weight |
354.73 g/mol |
IUPAC Name |
tricopper;tetrahydroxide;sulfate |
InChI |
InChI=1S/3Cu.H2O4S.4H2O/c;;;1-5(2,3)4;;;;/h;;;(H2,1,2,3,4);4*1H2/q3*+2;;;;;/p-6 |
InChI Key |
PGZPBCJSKZAQMA-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


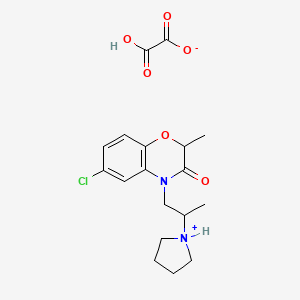
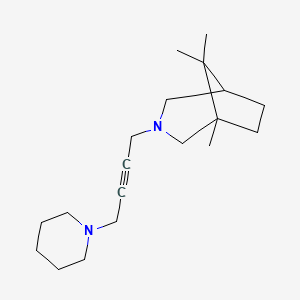
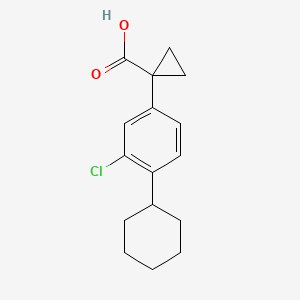
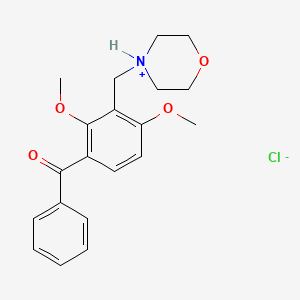
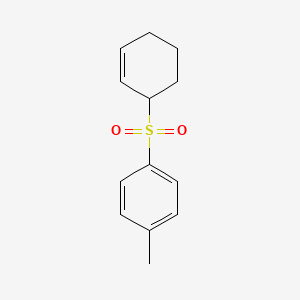


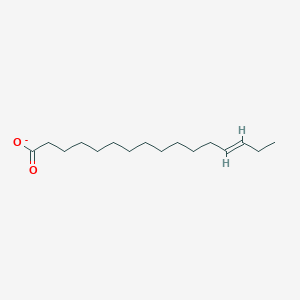
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
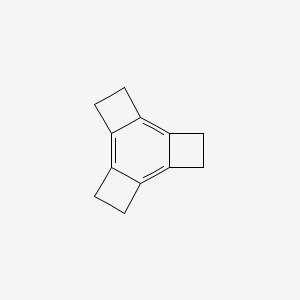
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
